molecular formula C19H25ClFN5OS B2877527 N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1215559-64-0

N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B2877527
CAS No.: 1215559-64-0
M. Wt: 425.95
InChI Key: FWWNFZQEFSIARN-UHFFFAOYSA-N
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Description

N-(2-(Diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride ( 1215559-64-0 ) is a high-purity chemical compound offered for research and development purposes. This complex molecule, with the molecular formula C19H25ClFN5OS and a molecular weight of 426.0 , features a distinct structural motif combining a 6-fluorobenzo[d]thiazole ring with a 1,3-dimethyl-1H-pyrazole carboxamide group, linked through a diethylaminoethyl side chain . This specific architecture is of significant interest in medicinal chemistry and drug discovery, particularly in the design and synthesis of novel heterocyclic compounds. The incorporation of the benzo[d]thiazole scaffold suggests potential for investigating a range of biological activities, as this core structure is prevalent in compounds studied for various pharmacological applications. Researchers can utilize this material as a key intermediate or a reference standard in exploratory studies aimed at developing new therapeutic agents. The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. For further technical details, including the complete SMILES representation (CCN(CC)CCN(C(=O)c1cc(C)nn1C)c1nc2ccc(F)cc2s1.Cl ), please contact our scientific support team.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5OS.ClH/c1-5-24(6-2)9-10-25(18(26)16-11-13(3)22-23(16)4)19-21-15-8-7-14(20)12-17(15)27-19;/h7-8,11-12H,5-6,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWNFZQEFSIARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC(=NN3C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrazole Carboxamide Derivatives

describes pyrazole carboxamides (e.g., compounds 3a–3p) with aryl and cyano substituents. Key differences include:

  • Substituent Effects: The target compound’s benzothiazole and diethylaminoethyl groups contrast with the phenyl/chlorophenyl/fluorophenyl and cyano substituents in 3a–3d.
  • Physicochemical Properties :
Compound Substituents (R1/R2) Melting Point (°C) Yield (%) Molecular Weight (g/mol)
3a Phenyl/Phenyl 133–135 68 402.8
3d Phenyl/4-Fluorophenyl 181–183 71 421.0
Target 6-Fluorobenzo[d]thiazole/Diethylaminoethyl Not reported Not reported ~480 (estimated)

The higher molecular weight of the target compound suggests increased steric bulk compared to 3a–3d, which may affect membrane permeability. Fluorine substitution in 3d and the target compound could enhance metabolic stability compared to non-fluorinated analogs .

Benzothiazole/Thiadiazole-Containing Compounds

and highlight compounds with benzothiadiazole or thiazole cores:

  • 5-Chloro-N-[2-(6-fluoro-3-methyl-2,2-dioxido-benzothiadiazol-1-yl)ethyl]thiophene-2-carboxamide (): Shares a fluorinated benzothiadiazole but differs in the carboxamide side chain (thiophene vs. pyrazole). The sulfone group in this analog may increase polarity compared to the target’s benzothiazole.
  • N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride (): Features a dimethylaminoethyl chain and fluorobenzothiazole but includes a sulfonylbenzamide group. The sulfonyl moiety could enhance hydrogen-bonding interactions compared to the target’s pyrazole carboxamide .

Pharmacologically Active Thiazole Carboxamides

and detail the synthesis of Dasatinib (SPRYCEL®), a thiazole carboxamide kinase inhibitor:

  • Structural Contrasts: Dasatinib’s thiazole core is substituted with a pyrimidine-piperazine group, whereas the target compound uses a pyrazole-carboxamide scaffold. The diethylaminoethyl chain in the target may mimic Dasatinib’s piperazine group in enhancing solubility via protonation.
  • Synthetic Routes: Both compounds employ carboxamide coupling strategies.

Aminoalkyl-Substituted Analogs

and list compounds with aminoalkyl chains:

  • N-[4-[2-(4-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-N-[3-(dimethylamino)propyl]cyclohexanecarboxamide (): Features a dimethylaminopropyl chain, which is shorter and less lipophilic than the diethylaminoethyl group in the target compound. The cyclohexane ring may confer conformational rigidity absent in the target.

Key Research Findings and Implications

  • Substituent Impact: Fluorine on the benzothiazole (target) vs. chlorine in 3b/3e () may reduce metabolic oxidation. The diethylaminoethyl chain could improve solubility relative to aryl-substituted analogs.
  • Synthetic Challenges : The target compound’s benzothiazole-pyrrole linkage may require specialized coupling reagents (e.g., EDCI/HOBt as in ), whereas Dasatinib employs nucleophilic aromatic substitutions .
  • Further studies are needed to validate this hypothesis.

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